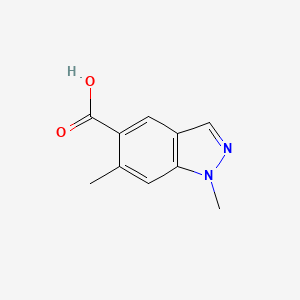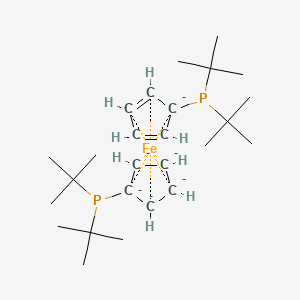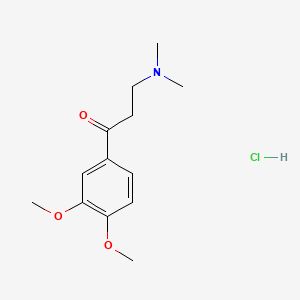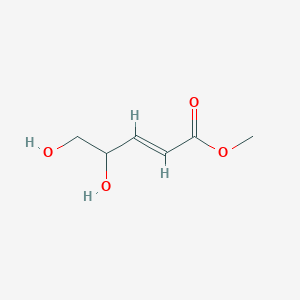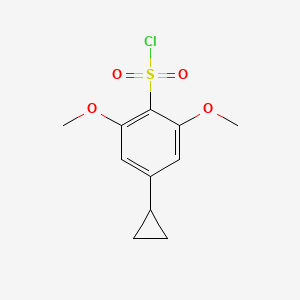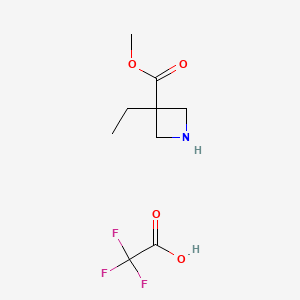
Methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidines and trifluoroacetic acid. Azetidines are four-membered nitrogen-containing heterocycles, known for their strained ring structure, which imparts unique reactivity. Trifluoroacetic acid, on the other hand, is a strong organic acid widely used in organic synthesis due to its ability to stabilize intermediates and enhance reaction rates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethylazetidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a suitable diester, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of strong bases or acids to facilitate ring closure.
For the preparation of the compound in combination with 2,2,2-trifluoroacetic acid, the azetidine derivative can be treated with trifluoroacetic anhydride or trifluoroacetic acid in the presence of a catalyst. This step ensures the incorporation of the trifluoroacetyl group, enhancing the compound’s stability and reactivity.
Industrial Production Methods
Industrial production of Methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid involves scalable synthetic routes that ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to maintain consistent reaction conditions and optimize production efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol or other reduced forms.
Substitution: The trifluoroacetyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoroacetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions typically result in the replacement of the trifluoroacetyl group with the nucleophile’s functional group.
Wissenschaftliche Forschungsanwendungen
Methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its derivatives are investigated for potential therapeutic applications, including as antiviral, antibacterial, and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which Methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. The trifluoroacetyl group enhances the compound’s binding affinity and stability, facilitating its interaction with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-ethylazetidine-3-carboxylate: Lacks the trifluoroacetyl group, resulting in different reactivity and stability.
2,2,2-Trifluoroacetic acid: A simpler structure without the azetidine ring, primarily used as a reagent in organic synthesis.
Ethyl 3-azetidinecarboxylate: Similar azetidine structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid is unique due to the combination of the strained azetidine ring and the electron-withdrawing trifluoroacetyl group. This dual functionality imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H14F3NO4 |
|---|---|
Molekulargewicht |
257.21 g/mol |
IUPAC-Name |
methyl 3-ethylazetidine-3-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H13NO2.C2HF3O2/c1-3-7(4-8-5-7)6(9)10-2;3-2(4,5)1(6)7/h8H,3-5H2,1-2H3;(H,6,7) |
InChI-Schlüssel |
IPUYWCARVBHVCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CNC1)C(=O)OC.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B15363332.png)

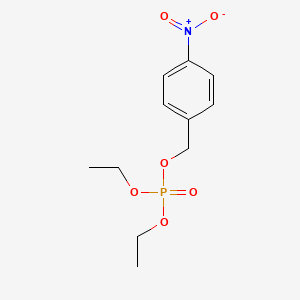
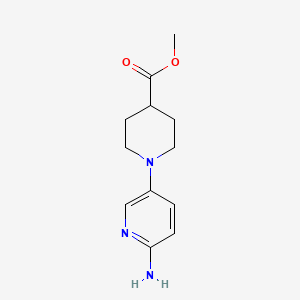
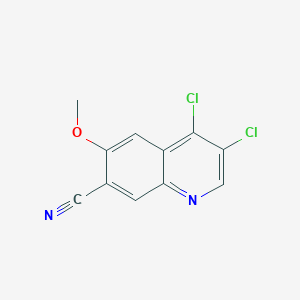
![O1-Benzyl O4A-methyl trans-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate](/img/structure/B15363375.png)
![benzyl endo-6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15363378.png)
